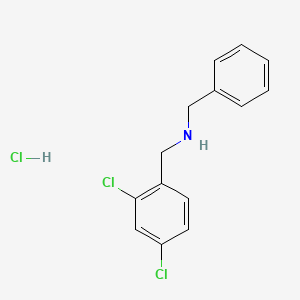

N-Benzyl-1-(2,4-dichlorophenyl)methanamine hydrochloride

Description

N-Benzyl-1-(2,4-dichlorophenyl)methanamine hydrochloride is a secondary amine derivative characterized by a benzyl group attached to a methanamine backbone, with a 2,4-dichlorophenyl substituent. The compound’s structure combines aromatic chlorination and a tertiary amine hydrochloride salt, which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name |

N-[(2,4-dichlorophenyl)methyl]-1-phenylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2N.ClH/c15-13-7-6-12(14(16)8-13)10-17-9-11-4-2-1-3-5-11;/h1-8,17H,9-10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDKZAYFEMLDRKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=C(C=C(C=C2)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70980986 | |

| Record name | N-Benzyl-1-(2,4-dichlorophenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70980986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63915-67-3 | |

| Record name | N-Benzyl-1-(2,4-dichlorophenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70980986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-1-(2,4-dichlorophenyl)methanamine hydrochloride typically involves the reaction of benzyl chloride with 2,4-dichlorophenylmethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-1-(2,4-dichlorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) are used under appropriate conditions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Synthesis Overview

The synthesis of N-Benzyl-1-(2,4-dichlorophenyl)methanamine hydrochloride typically involves multi-step organic reactions. Key steps include:

- Formation of the Benzyl Group : The benzyl group is introduced through alkylation reactions.

- Substitution with Dichlorophenyl Group : This step involves electrophilic aromatic substitution to attach the dichlorophenyl moiety.

- Hydrochloride Formation : The final step involves neutralization to form the hydrochloride salt, enhancing solubility.

Pharmaceutical Development

This compound serves as an intermediate in synthesizing various pharmaceutical compounds. Its unique structure allows for modifications that can lead to new therapeutic agents.

Biological Research

Recent studies have focused on its interaction with neurotransmitter receptors. Preliminary research suggests potential binding affinity to serotonin receptors, indicating a possible role in treating mood and anxiety disorders.

Antiviral Drug Synthesis

The compound has been explored in the context of antiviral drug development. Its structural properties may facilitate the design of new antiviral agents through carbon-carbon and carbon-hetero bond cross-coupling chemistry .

Table 1: Summary of Research Findings on this compound

Case Study Example

A notable study investigated the compound's effects on serotonin receptor modulation. Researchers conducted binding affinity assays using various concentrations of this compound and observed significant interactions with serotonin receptors, suggesting a mechanism that could be leveraged for therapeutic purposes in anxiety treatment.

Mechanism of Action

The mechanism of action of N-Benzyl-1-(2,4-dichlorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent positions, halogenation patterns, or aromatic ring systems. Below is a comparative analysis based on evidence:

Table 1: Structural and Functional Comparisons

Key Research Findings

- Similarity Scores: Computational analyses rank (3-(4-Chlorophenoxy)phenyl)methanamine hydrochloride (similarity: 0.87) and 3-Chloro-4-methoxybenzylamine hydrochloride (similarity: 0.86) as the closest analogs, indicating shared pharmacophoric features .

- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to N-(4-chlorobenzyl) derivatives, involving benzyl halide intermediates and amine alkylation .

- Discontinuation Factors : Market withdrawal () may relate to challenges in scalability, toxicity, or inferior performance compared to newer analogs like piperidinyl or thiazolyl derivatives .

Biological Activity

N-Benzyl-1-(2,4-dichlorophenyl)methanamine hydrochloride is a compound of increasing interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

Chemical Formula : CHClN·HCl

IUPAC Name : this compound

The unique structural features of this compound include a benzyl group and a dichlorophenyl moiety, which contribute to its lipophilicity and interaction with various biological targets.

Interaction with Receptors and Enzymes

This compound has been investigated for its interactions with neurotransmitter systems, particularly serotonin receptors. Preliminary studies indicate that it may modulate mood and anxiety disorders through these interactions.

Table 1: Binding Affinity to Receptors

| Receptor Type | Binding Affinity (Ki) | Effect |

|---|---|---|

| Serotonin Receptors | TBD | Potential mood modulation |

| Dopamine Receptors | TBD | TBD |

| Amine Oxidases | TBD | Reactive oxygen species formation |

Cellular Effects

The compound has shown significant effects on various cell types. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling pathways leading to changes in cellular functions.

Case Studies

- Neurotransmitter Modulation :

- A study demonstrated that this compound increased serotonin levels in neuronal cultures, suggesting its potential as an antidepressant agent.

- Antimicrobial Activity :

- Research indicated that the compound exhibits antimicrobial properties against various pathogens, making it a candidate for further development as an antibiotic.

The primary mechanism of action involves binding to specific biomolecules such as receptors and enzymes, thereby altering their activity. This can lead to various biological effects depending on the context of use. The compound's ability to form reactive oxygen species through interactions with amine oxidases also plays a critical role in its biological activity.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other benzyl amine derivatives but exhibits unique properties due to its specific substitution pattern.

Table 2: Comparison with Similar Compounds

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| N-Benzyl-1-(2,4-dichlorophenyl)methanamine | Dichlorophenyl moiety | Neurotransmitter modulation |

| 4-(Trifluoromethyl)benzylamine | Trifluoromethyl group | Antimicrobial |

| 2-Benzyl-4-chlorophenol | Chlorophenol group | Antifungal |

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural identity and purity of N-Benzyl-1-(2,4-dichlorophenyl)methanamine hydrochloride?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the benzyl, dichlorophenyl, and methanamine backbone. The 2,4-dichlorophenyl group will exhibit distinct aromatic splitting patterns (e.g., para-substituted protons at δ 7.2–7.5 ppm).

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ ~250–260 nm, based on aromatic/amine absorption) to assess purity. A ≥98% purity threshold is typical for research-grade material .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode should confirm the molecular ion peak [M+H] and isotopic chlorine patterns.

Q. What safety precautions are critical during handling and storage of this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (risk of inflammation or severe irritation ).

- Ventilation : Work in a fume hood to prevent inhalation of dust/aerosols.

- Storage : Store in sealed, light-resistant containers at 2–8°C under inert gas (e.g., argon) to prevent degradation. Avoid proximity to oxidizing agents .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and collect residues in chemical waste containers .

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

- Methodological Answer :

- Stepwise Benzylation : React 1-(2,4-dichlorophenyl)methanamine with benzyl chloride in dry dichloromethane (DCM) using triethylamine as a base. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).

- Salt Formation : Precipitate the hydrochloride salt by adding HCl gas to the free base in anhydrous diethyl ether.

- Yield Optimization : Use excess benzyl chloride (1.2 equiv) and reflux for 12–16 hours. Purify via recrystallization (ethanol/water) to achieve >90% yield .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of derivatives of this compound?

- Methodological Answer :

- Chiral Catalysts : Use (R)- or (S)-BINAP ligands with palladium catalysts to induce asymmetry in cross-coupling reactions involving the benzyl or dichlorophenyl groups.

- Stereoselective Reduction : For ketone intermediates (e.g., 4-(3,4-dichlorophenyl)-1-tetralone), employ NaBH with chiral auxiliaries (e.g., (S)-proline) to favor cis/trans diastereomers .

- Dynamic Resolution : Utilize enzymatic resolution (e.g., lipases) to separate enantiomers during amine functionalization .

Q. What strategies are effective for resolving contradictions in bioactivity data across different studies?

- Methodological Answer :

- Impurity Profiling : Quantify by-products (e.g., dehydrohalogenation products) using LC-MS/MS. Impurities >0.5% can skew bioassays .

- Receptor Binding Assays : Normalize data against reference standards (e.g., sertraline hydrochloride ) to account for batch-to-batch variability.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to validate structure-activity relationships (SAR) and identify confounding substituent effects .

Q. How can researchers design experiments to study the metabolic stability of this compound?

- Methodological Answer :

- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human or rodent) and NADPH. Monitor degradation via LC-MS over 0–60 minutes.

- Cytochrome P450 Inhibition : Test against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin).

- Metabolite Identification : Use high-resolution MS (HRMS) with collision-induced dissociation (CID) to fragment and characterize phase I/II metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.